molecular formula C10H3F5O3S2 B2832552 2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate CAS No. 663175-91-5

2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate

Cat. No. B2832552
CAS RN: 663175-91-5
M. Wt: 330.24
InChI Key: NBFSXUOCIXWUQJ-UHFFFAOYSA-N
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Description

“2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate” is a chemical compound with the CAS Number: 663175-91-5 . It has a molecular weight of 331.26 . The IUPAC name for this compound is perfluorophenyl 1H-1lambda3-thiophene-2-sulfonate . It is typically stored at temperatures between 28 C .


Molecular Structure Analysis

The InChI code for “2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate” is 1S/C10H4F5O3S2/c11-5-6 (12)8 (14)10 (9 (15)7 (5)13)18-20 (16,17)4-2-1-3-19-4/h1-3,19H . This code provides a standard way to encode the molecular structure using text.

It has a melting point of 90 - 92 degrees Celsius . The compound is solid in its physical form .

Scientific Research Applications

Organic Solar Cell Applications

“2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate” has been used as a building block for the preparation of conjugated polymer donors for organic solar cell applications . The compound was used in the synthesis of a copolymer bearing fluorene as the comonomer . The novel material exhibited highly efficient photoluminescence quenching when blended with fullerene derivatives .

Optoelectronic Applications

The pentafluorophenyl substituted benzimidazole, which can be synthesized using “2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate”, has been introduced as a building block of conjugated polymers for optoelectronic applications .

Synthesis of Complex Organic Molecules

This chemical has been utilized for the synthesis of complex organic molecules, including pharmaceutical intermediates, agrochemicals, and functional materials .

Suzuki Reaction

“2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate” is utilized in the palladium-catalyzed Suzuki reaction to synthesize several cross-coupled aromatic compounds . For example, it has been used to synthesize bis(pentafluorophenyl)-substituted thiophene and selenophene derivatives .

Synthesis of Chiral Alcohols

“2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate” was used in asymmetric synthesis of chiral alcohols using ketoreductase isolated from cyanobacterium Synechococcus sp. strain PCC 7942 .

Synthesis of Benzalpentafluoroacetophenone

“2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate” was also used in the synthesis of benzalpentafluoroacetophenone .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) thiophene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F5O3S2/c11-5-6(12)8(14)10(9(15)7(5)13)18-20(16,17)4-2-1-3-19-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFSXUOCIXWUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentafluorophenyl 2-thiophenesulfonate

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